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molecular formula C8H10N2O4S B187138 N-ethyl-4-nitrobenzenesulfonamide CAS No. 28860-08-4

N-ethyl-4-nitrobenzenesulfonamide

Cat. No. B187138
M. Wt: 230.24 g/mol
InChI Key: GTUAWMBSCRFHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637532B2

Procedure details

To a 40-mL vial with magnetic stir bar at 25° C. was added the Ethylamine solution (0.91 g, 20 mmol, 1.3 mL, 70% w/v in water, 4.5 eq.) and methanol (5 mL). The reaction vial was cooled to 0° C. The Nosyl chloride (1.0 g, 4.5 mmol, 1 eq.) was added portion-wise keeping the temperature between 0-5° C. and stirring continued ×15 min. after addition was complete. Water (10 mL) was then added. A precipitate began to form immediately. Stirring was continued at 0° C.×30 minutes. The material was collected by filtration, rinsed with water, and dried thoroughly in vacuo to afford 827 mg (79% yield). LCMS (ESI) 231 (M+H); 229 (M−H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].CO.[S:6](Cl)([C:9]1[CH:17]=[CH:16][C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=1)(=[O:8])=[O:7]>O>[CH2:1]([NH:3][S:6]([C:9]1[CH:10]=[CH:11][C:12]([N+:13]([O-:15])=[O:14])=[CH:16][CH:17]=1)(=[O:7])=[O:8])[CH3:2]

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C([N+](=O)[O-])C=C1)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
between 0-5° C.
CUSTOM
Type
CUSTOM
Details
×15 min.
Duration
15 min
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
to form immediately
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
was continued at 0° C.
CUSTOM
Type
CUSTOM
Details
×30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The material was collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried thoroughly in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 827 mg (79% yield)

Outcomes

Product
Name
Type
Smiles
C(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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